2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group, which makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of the fluorine atom: This step can be carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and reduction reactions: The compound can participate in redox reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the Boc group can protect the amino group during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
6-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid: Similar structure but lacks the fluorine atom.
2-{[(tert-butoxy)carbonyl]amino}-6-methoxyspiro[3.3]heptane-2-carboxylic acid: Contains a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-{[(tert-butoxy)carbonyl]amino}-6-fluorospiro[3.3]heptane-2-carboxylic acid distinguishes it from similar compounds, potentially enhancing its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
2715120-03-7 |
---|---|
Molecular Formula |
C13H20FNO4 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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